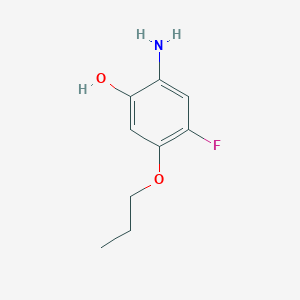

2-Amino-4-fluoro-5-propoxyphenol

Description

2-Amino-4-fluoro-5-propoxyphenol (CAS: 1339361-63-5) is a fluorinated aromatic compound featuring an amino group, a fluorine atom, and a propoxy substituent on a phenol backbone. Its molecular formula is C₉H₁₂FNO₂, with a molecular weight of 197.20 g/mol. Available from two commercial suppliers (as of 1998), its synthesis and applications remain under active investigation .

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

2-amino-4-fluoro-5-propoxyphenol |

InChI |

InChI=1S/C9H12FNO2/c1-2-3-13-9-5-8(12)7(11)4-6(9)10/h4-5,12H,2-3,11H2,1H3 |

InChI Key |

FEMWIYAKXYPVSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-propoxyphenol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a fluorinated phenol derivative with a propoxy group, followed by the introduction of an amino group through reductive amination or other suitable reactions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods: Industrial production of 2-Amino-4-fluoro-5-propoxyphenol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-5-propoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Formation of quinones or hydroquinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

2-Amino-4-fluoro-5-propoxyphenol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-propoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-4-fluoro-5-nitrobenzoic acid (CAS: 1194097-41-0)

- Structure: Substitutes the propoxy group with a nitro (-NO₂) and carboxylic acid (-COOH) moiety.

- Molecular Formula : C₇H₅FN₂O₄.

- Key Differences: The nitro group enhances electrophilicity, making it reactive in aromatic substitution reactions. The carboxylic acid group introduces acidity (pKa ~2–3), unlike the neutral propoxy group in 2-amino-4-fluoro-5-propoxyphenol.

- Applications : Primarily used in explosives and dye synthesis .

5-Amino-2-chloro-4-fluorophenol (CAS: 84478-72-8)

- Structure : Replaces the propoxy group with chlorine at position 2.

- Molecular Formula: C₆H₅ClFNO.

- Key Differences: Chlorine’s electronegativity increases oxidative stability but reduces solubility in polar solvents compared to the propoxy group.

5-Amino-2-fluorophenol (CAS: 100367-48-4)

- Structure: Simplifies the scaffold with only amino and fluorine substituents.

- Molecular Formula: C₆H₆FNO.

- Key Differences :

5-Amino-2-(3-ethyl-2,2-dimethylpentan-3-yl)-4-fluoro-phenol (CAS: 873055-52-8)

- Structure : Features a bulky branched alkyl group instead of propoxy.

- Molecular Formula: C₁₅H₂₄FNO.

- Key Differences :

Data Table: Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Amino-4-fluoro-5-propoxyphenol | 1339361-63-5 | C₉H₁₂FNO₂ | 197.20 | -NH₂, -F, -OCH₂CH₂CH₃ |

| 2-Amino-4-fluoro-5-nitrobenzoic acid | 1194097-41-0 | C₇H₅FN₂O₄ | 212.13 | -NH₂, -F, -NO₂, -COOH |

| 5-Amino-2-chloro-4-fluorophenol | 84478-72-8 | C₆H₅ClFNO | 175.56 | -NH₂, -F, -Cl |

| 5-Amino-2-fluorophenol | 100367-48-4 | C₆H₆FNO | 143.12 | -NH₂, -F |

| 5-Amino-2-(3-ethyl-2,2-dimethylpentan-3-yl)-4-fluoro-phenol | 873055-52-8 | C₁₅H₂₄FNO | 253.36 | -NH₂, -F, branched alkyl |

Research Findings and Substituent Effects

- Electron-Withdrawing Groups (e.g., -NO₂, -COOH): Increase reactivity in electrophilic substitutions but reduce bioavailability due to polarity .

- Alkoxy Groups (e.g., -OCH₂CH₂CH₃) : Enhance solubility in organic solvents and moderate logP values (~2.0–2.5), balancing lipophilicity and aqueous solubility .

- Halogen Substituents (e.g., -Cl, -F) : Improve metabolic stability and binding affinity in drug-receptor interactions but may introduce toxicity risks .

Biological Activity

2-Amino-4-fluoro-5-propoxyphenol (also known as 2-Amino-4-fluoro-5-propoxy-phenol) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-Amino-4-fluoro-5-propoxyphenol is . The compound features a phenolic structure with a propoxy group and a fluorine atom, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 197.21 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not available |

Pharmacological Effects

Research indicates that 2-Amino-4-fluoro-5-propoxyphenol exhibits several pharmacological effects:

- Adrenergic Activity : It has been studied for its interaction with adrenergic receptors, particularly the beta-1 adrenergic receptor (ADRB1), which is linked to cognitive functions and heart rate regulation. The compound may act as a G protein-biased ligand, potentially offering therapeutic benefits in treating conditions like heart failure and cognitive deficits .

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound could have anti-inflammatory effects, making them candidates for treating inflammatory diseases .

The mechanisms through which 2-Amino-4-fluoro-5-propoxyphenol exerts its effects include:

- Receptor Binding : The compound's structure allows it to bind selectively to adrenergic receptors, influencing signal transduction pathways involved in cardiovascular and neurological functions.

- Inhibition of Enzymatic Activity : Some studies indicate that similar compounds can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Study on Cognitive Enhancement

A notable study investigated the effects of compounds similar to 2-Amino-4-fluoro-5-propoxyphenol on cognitive enhancement in animal models. The results showed improved memory retention and learning capabilities associated with the modulation of adrenergic signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against certain inflammatory markers. For instance, it was shown to reduce the production of pro-inflammatory cytokines in cultured human cells, indicating its potential as an anti-inflammatory agent .

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the toxicity profile. Initial findings suggest that at therapeutic doses, 2-Amino-4-fluoro-5-propoxyphenol has a low toxicity profile; however, further studies are needed to establish its safety for long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.